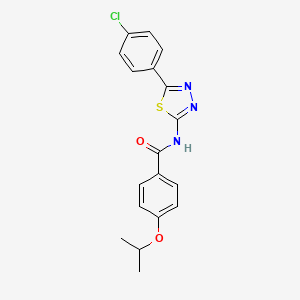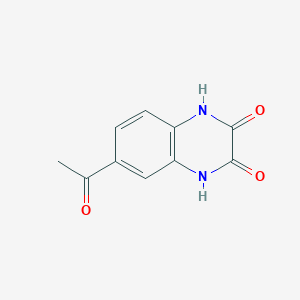
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound can be achieved through the acylation of 1,2,3,4-tetrahydroquinoline under the conditions of the Friedel–Crafts reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered aromatic ring fused to a benzene ring . The compound also contains an acetyl group attached to the quinoxaline core .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Acetoxylation of Quinoxaline Derivatives : Zhang‐Lin Zhou, E. Weber, and J. Keana (1995) demonstrated the acetoxylation of 6,7-dialkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones using fuming nitric acid in acetic acid. This process results in 5-acetoxy-6,7-dialkoxy-1,4-dihydroquinoxaline-2,3-diones, proposing a mechanism involving an ipso attack of the nitronium ion (Zhang‐Lin Zhou, E. Weber, & J. Keana, 1995).
Medicinal Chemistry and Biological Activity
Antibacterial Activity : P. Y. Pawar and S. Bhise (2008) explored the synthesis and antibacterial activity of 6,7-bis[3-(4-substituted phenyl)-4-oxo-thiazolidin-2-ylidene amino]quinoxaline-2,3 (1H,4H)-diones against various Gram-positive and Gram-negative bacterial strains, highlighting the potential pharmaceutical applications of quinoxaline derivatives (P. Y. Pawar & S. Bhise, 2008).
Materials Science and Polymer Research
Conducting Polymer Films : U. Yousef (2000) reported the electrooxidation of a Schiff base related to quinoxaline derivatives, leading to the formation of a polymer film on a platinum electrode. This work underlines the potential use of quinoxaline derivatives in developing conductive polymers for electronic applications (U. Yousef, 2000).
Corrosion Inhibition
Corrosion Inhibition Studies : A. Zouitini et al. (2019) investigated the inhibition performance of a synthesized quinoxaline derivative as a corrosion inhibitor for mild steel in HCl solution. This study highlights the potential of quinoxaline derivatives in materials protection and preservation (A. Zouitini et al., 2019).
Direcciones Futuras
The future directions for research on 6-acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological activities exhibited by quinoxaline derivatives, it would be interesting to investigate whether this compound shares these properties .
Propiedades
IUPAC Name |
6-acetyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)6-2-3-7-8(4-6)12-10(15)9(14)11-7/h2-4H,1H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSBOSATCAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)
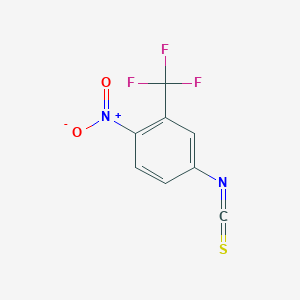
![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)
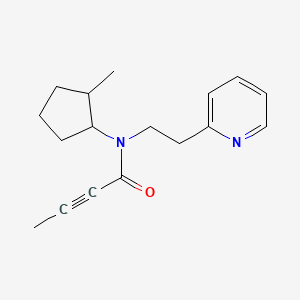
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]prop-2-enamide](/img/structure/B2727786.png)
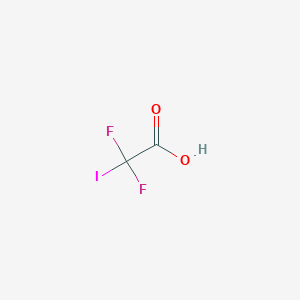
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)

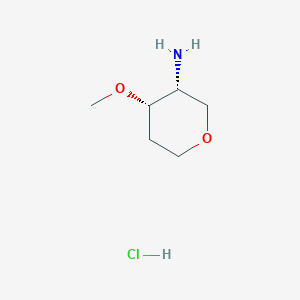
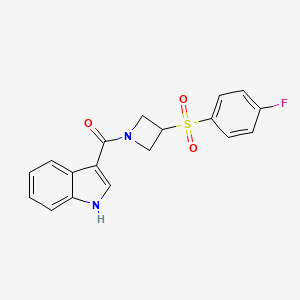
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)
